methyl 6-fluoroquinoline-4-carboxylate
Description
Methyl 6-fluoroquinoline-4-carboxylate is a fluorinated quinoline derivative with a methyl ester group at position 4 and a fluorine substituent at position 6 of the quinoline ring. Quinoline derivatives are widely studied for their pharmaceutical and material science applications due to their aromatic heterocyclic framework, which allows for diverse functionalization and bioactivity modulation .
Properties
CAS No. |
1594063-40-7 |
|---|---|
Molecular Formula |
C11H8FNO2 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-fluoroquinoline-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of 4-fluoroaniline with appropriate reagents under controlled conditions . Another method includes the use of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . These methods aim to achieve high yields and purity of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of environmentally friendly catalysts and solvent-free conditions is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different hydrogenated quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Scientific Research Applications
Methyl 6-fluoroquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of methyl 6-fluoroquinoline-4-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to bacterial cell death .
Comparison with Similar Compounds
The following analysis compares methyl 6-fluoroquinoline-4-carboxylate with structurally related quinoline and pyrimidine derivatives, focusing on substituent effects, molecular properties, and functional roles.
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Molecular Data
Key Observations:
- Substituent Position Effects: The placement of fluorine and ester groups significantly influences reactivity and bioactivity. For example, ethyl 4-(4-fluorophenyl)-6-methylquinoline-2-carboxylate demonstrates how fluorinated aryl groups enhance lipophilicity, whereas this compound’s ester group at position 4 may favor hydrogen bonding in biological targets.
- Core Heterocycle Differences: Pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid ) exhibit distinct electronic properties compared to quinolines due to their smaller ring size and nitrogen atom arrangement.
Physicochemical and Functional Properties
Solubility and Reactivity :
- Ester vs. Acid Derivatives: Carboxylic acid derivatives (e.g., 6-fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid ) generally exhibit lower solubility in organic solvents compared to ester analogs like this compound, which benefits from the ester group’s lipophilicity.
- Fluorine Substitution: Fluorine at position 6 enhances metabolic stability and electron-withdrawing effects, as seen in methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate .
Computational and Graph-Based Comparisons
Chemical structure comparison methods, such as graph isomorphism algorithms , highlight that minor substituent changes (e.g., replacing chlorine with fluorine or altering ester positions) can drastically alter molecular interaction networks. For instance:
- Graph Similarity: this compound shares a quinoline backbone with methyl 2-acetamidoquinoline-6-carboxylate , but the acetamido group at position 2 introduces hydrogen-bonding capabilities absent in the former.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
